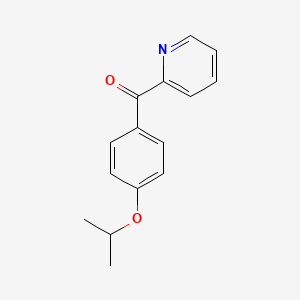

2-(4-Isopropoxybenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBWSDVXPKQDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642003 | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-88-9 | |

| Record name | [4-(1-Methylethoxy)phenyl]-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Isopropoxybenzoyl Pyridine and Analogous Structures

Strategies for the Construction of the Pyridine (B92270) Nucleus

The synthesis of the pyridine ring, a fundamental heterocyclic scaffold, can be achieved through both classical and modern chemical reactions. These methods offer diverse pathways to access a wide array of substituted pyridines.

Classical Pyridine Syntheses

Long-standing methods for pyridine synthesis remain valuable for their reliability and access to specific substitution patterns.

Hantzsch Pyridine Synthesis: First reported in 1881, the Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgorganic-chemistry.org The aromatization of the dihydropyridine (B1217469) intermediate is the driving force for the final step. wikipedia.org This method is highly versatile for producing symmetrically substituted pyridines. baranlab.org

Synthesis from Pyrrole (B145914): The ring expansion of pyrrole provides a direct route to the pyridine skeleton. The Ciamician–Dennstedt rearrangement, for instance, involves the reaction of pyrrole with a dihalocarbene, such as dichlorocarbene, to yield a 3-halopyridine. wikipedia.org Another approach involves the catalytic conversion of pyrrole and its derivatives to pyridines by reacting them with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures (200°C to 650°C). google.com

Synthesis from Acetylene (B1199291): The cyclization of acetylene with nitriles offers a direct method for forming substituted pyridines. In the Bönnemann cyclization, a modification of the Reppe synthesis, two equivalents of acetylene react with a nitrile in the presence of a cobalt catalyst, such as CoCp₂(cod), to form 2-substituted pyridines. baranlab.orgwikipedia.org This reaction can be activated thermally or photochemically. wikipedia.org Ruthenium and Rhodium complexes have also been studied computationally for this transformation, where a metallacyclopentadiene intermediate is formed, followed by the insertion of the nitrile. epa.govnih.gov

Modern Metal-Catalyzed Pyridine Annulation and Functionalization

Contemporary organic synthesis has seen the emergence of powerful metal-catalyzed reactions for the construction and functionalization of pyridine rings, offering high efficiency and selectivity.

Palladium-Catalyzed C-H Arylation: Direct C-H arylation has become a significant tool for creating C-C bonds. Palladium catalysts have been successfully used for the regioselective arylation of pyridines. oup.com For example, a system of Pd(OAc)₂ with 1,10-phenanthroline (B135089) can catalyze the C3-selective arylation of unprotected pyridines with aryl halides. acs.org Intramolecular versions of this reaction have also been developed to synthesize fused polycyclic aromatic compounds containing a pyridine ring. nih.govbeilstein-journals.org

[2+2+2] Cycloadditions: The transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule is a highly atom-economical method for synthesizing substituted pyridines. nih.gov Various transition metals, including cobalt, rhodium, and iron, have been employed as catalysts for this transformation. nih.govrsc.orgrsc.org These reactions provide a powerful tool for the de novo synthesis of pyridine rings with a high degree of control over the substitution pattern. nih.gov

Regioselective Functionalization of Pyridine Rings

To install substituents at specific positions of a pre-formed pyridine ring, regioselective functionalization strategies are employed.

C2-H Functionalization via Pyridine N-Oxides: The conversion of a pyridine to its corresponding N-oxide modifies the electronic properties of the ring, activating the C2 and C4 positions for nucleophilic attack. This strategy allows for the highly regioselective introduction of various functional groups at the C2 position. researchgate.net For instance, pyridine N-oxides can react with Grignard reagents to yield 2-substituted pyridines after a subsequent treatment. organic-chemistry.org Furthermore, pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in photochemical reactions, enabling the C-H alkylation of various substrates. acs.orgtypeset.io This reactivity has been harnessed for the Minisci-type alkylation of electron-deficient heteroarenes. typeset.io

Introduction of the Benzoyl Group

Once the pyridine nucleus is formed or a suitable precursor is in hand, the next critical step is the introduction of the 4-isopropoxybenzoyl group. This is typically achieved through acylation or cross-coupling reactions.

Acylation Reactions

Acylation reactions create the key carbon-carbon bond between the pyridine ring and the benzoyl carbonyl group.

Friedel-Crafts Acylation: The direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the ring by the electronegative nitrogen atom, which also acts as a Lewis base and coordinates with the Lewis acid catalyst. youtube.com However, this reaction is effective for electron-rich aromatic systems. An analogous and industrially relevant reaction is the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride (B1165640) to produce a substituted benzoylbenzoic acid. For example, 2-(4-chlorobenzoyl)benzoic acid can be synthesized by reacting chlorobenzene (B131634) with phthalic anhydride in the presence of aluminum chloride. prepchem.com Similarly, 2-(4-ethylbenzoyl)benzoic acid can be made from ethylbenzene (B125841) and phthalic anhydride. ontosight.ai This suggests a potential, albeit indirect, route where a 4-isopropoxybenzoylbenzoic acid could be synthesized and then potentially used to form the final product. For more activated heterocyclic systems like imidazo[1,2-a]pyridines, selective Friedel-Crafts acylation at the C-3 position has been successfully developed. nih.govnih.gov

A modular synthesis of benzoylpyridines has been developed through a photochemical reductive arylation between aryl aldehydes and cyanopyridines, followed by oxidation of the resulting secondary alcohol to the ketone. nih.govacs.org

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Modern cross-coupling reactions provide a powerful and versatile alternative for forging the C-C bond between the pyridine and benzoyl moieties.

Suzuki Coupling: The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for C-C bond formation. This strategy has been used to synthesize pyrrole-pyridine based ligands by coupling a bromopyridine derivative with a pyrrole boronic acid. nih.govnih.govbeilstein-journals.org This demonstrates the feasibility of forming a C-C bond at the C2 position of a pyridine ring.

Other Cross-Coupling Reactions: Other cross-coupling methods are also applicable. For instance, the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2-cyanopyridine (B140075) can produce 2-benzoylpyridine (B47108) in high yield. google.com Additionally, palladium-catalyzed cross-coupling reactions involving 2-benzoylpyridine N-oxides have been reported, proceeding via cleavage of the C(sp²)-C(O) bond. researchgate.net

Below is a table summarizing the key synthetic reactions.

| Reaction Type | Description | Key Reactants | Catalyst/Reagent |

| Hantzsch Pyridine Synthesis | Multi-component reaction to form a dihydropyridine, followed by oxidation. wikipedia.orgchemtube3d.com | Aldehyde, β-ketoester, Ammonia | - |

| Ciamician–Dennstedt Rearrangement | Ring expansion of pyrrole to a 3-halopyridine. wikipedia.org | Pyrrole, Dihalocarbene | - |

| Bönnemann Cyclization | [2+2+2] cycloaddition to form 2-substituted pyridines. baranlab.orgwikipedia.org | Acetylene, Nitrile | Cobalt complex (e.g., CoCp₂(cod)) |

| Pd-Catalyzed C-H Arylation | Direct arylation of the pyridine C-H bond. oup.comacs.org | Pyridine, Aryl halide | Palladium catalyst (e.g., Pd(OAc)₂) |

| Functionalization via N-Oxide | Regioselective functionalization at the C2 position. researchgate.net | Pyridine N-oxide, Nucleophile | Grignard reagent, etc. |

| Friedel-Crafts Acylation (Analogous) | Acylation of an aromatic ring to form a benzoyl derivative. prepchem.com | Phthalic anhydride, Substituted benzene | Lewis acid (e.g., AlCl₃) |

| Suzuki Coupling | Cross-coupling to form a C-C bond. nih.gov | Organoboron compound, Organohalide | Palladium catalyst |

| Grignard Reaction | Nucleophilic addition to a nitrile to form a ketone. google.com | Organomagnesium halide, Cyanopyridine | - |

Incorporation of the Isopropoxy Moiety

The introduction of an isopropoxy group onto an aromatic system is a critical step in the synthesis of 2-(4-isopropoxybenzoyl)pyridine. This is typically achieved through etherification reactions, with careful consideration of the starting materials.

Etherification Reactions in Aromatic Systems

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including those with aromatic components. vaia.commasterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. vaia.commasterorganicchemistry.combyjus.com In the context of synthesizing an isopropoxyaryl moiety, this would typically involve the reaction of a phenoxide with an isopropyl halide.

The general mechanism is an SN2 reaction where the alkoxide ion acts as the nucleophile, displacing the halide from the alkyl halide. vaia.commasterorganicchemistry.com For the preparation of an isopropoxy-substituted aromatic compound, a common precursor would be a 4-hydroxy-substituted benzoylpyridine. This precursor would be deprotonated with a suitable base to form the corresponding phenoxide. The subsequent reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, would yield the desired isopropoxy derivative. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and minimizing side reactions. byjus.com Solvents like acetonitrile (B52724) and N,N-dimethylformamide are often employed, with reaction temperatures typically ranging from 50-100 °C. byjus.com

Precursor Design for Alkoxyaryl Introduction

One approach involves starting with a pre-functionalized aromatic ring that already contains the isopropoxy group. For instance, 4-isopropoxybenzoic acid or its corresponding acid chloride could serve as a key building block. This precursor could then be coupled with a suitable pyridine derivative to form the final product. Alternatively, a precursor such as (4-isopropylphenyl)(pyridin-2-yl)methanone can be utilized. chemicalbook.com The synthesis of such precursors often involves multi-step processes that require careful planning and execution. The illicit manufacture of certain substances has led to increased monitoring of specific chemical precursors by international bodies. incb.orgincb.orgunvienna.org

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be modified to generate a variety of derivatives and analogs with potentially diverse chemical and biological properties. These synthetic efforts often target specific substitutions on either the pyridine or the benzoyl ring.

Synthesis of Substituted Isopropylbenzoyl-Containing Pyridines

The synthesis of substituted pyridines is a significant area of research in organic chemistry due to their prevalence in pharmaceuticals and other bioactive molecules. nih.govnih.govresearchgate.net Various methods exist for introducing substituents onto the pyridine ring. nih.govyoutube.comgoogle.comorganic-chemistry.org These can include functionalizing the pyridine ring before or after the coupling with the isopropylbenzoyl moiety. For example, starting with a substituted 2-halopyridine allows for the introduction of various groups at different positions on the pyridine ring. Subsequent coupling reactions can then be employed to attach the 4-isopropoxybenzoyl group.

A study on the synthesis of substituted pyridines with diverse functional groups reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans. nih.gov This highlights the innovative strategies being developed to access complex pyridine structures.

Synthesis of Related N-Benzoyl-2-hydroxybenzamides using 4-isopropylbenzoyl chloride

An analogous synthetic application involves the use of 4-isopropylbenzoyl chloride in the preparation of N-benzoyl-2-hydroxybenzamides. In one study, a series of these compounds were synthesized by reacting salicylamide (B354443) with various acid chlorides, including 4-isopropylbenzoyl chloride, in refluxing pyridine. nih.gov This reaction resulted in the formation of 2-hydroxy-N-(4-isopropylbenzoyl)benzamide. nih.gov The purification of the crude product was achieved through crystallization or preparative HPLC. nih.gov

| Reactants | Product | Yield |

| Salicylamide, 4-isopropylbenzoyl chloride | 2-Hydroxy-N-(4-isopropylbenzoyl)benzamide | 22% (over two steps) |

| Salicylamide, 4-ethylbenzoyl chloride | N-(4-Ethylbenzoyl)-2-hydroxybenzamide | 51% |

| Salicylamide, 4-methylbenzoyl chloride | 2-Hydroxy-N-(4-methylbenzoyl)benzamide | 85% |

This table illustrates the synthesis of various N-benzoyl-2-hydroxybenzamides and their corresponding yields. nih.gov

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Heterocycle Derivatives Bearing Isopropylbenzoyl Moieties

The synthesis of more complex heterocyclic systems incorporating the isopropylbenzoyl moiety has also been explored. Pyrido[2,3-d]pyrimidines are a class of compounds with significant biological activity, and their synthesis often involves multi-step sequences. nih.govresearchgate.netjocpr.comresearchgate.netrsc.org

A general approach to synthesizing these derivatives involves the initial construction of a substituted pyridine or pyrimidine (B1678525) ring, followed by annulation to form the fused heterocyclic system. jocpr.com For instance, an o-aminonicotinonitrile can be acylated with a substituted benzoyl chloride, such as 4-isopropylbenzoyl chloride, followed by intramolecular cyclization to yield the desired pyrido[2,3-d]pyrimidine. nih.govrsc.org Recent research has focused on developing direct and efficient methods for the synthesis of these complex structures, with some studies reporting the synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity. nih.govrsc.org

| Starting Material | Key Reagent | Product Type |

| N-cyclohexyl pyridone | Diethyl oxalate | Pyrido[2,3-d]pyrimidine carboxylate |

| 6-aminouracil | Isatin, 1H-pyrazol-5-amine | Spiro-fused pyrido[2,3-d]pyrimidine |

This table outlines some synthetic routes towards pyrido[2,3-d]pyrimidine derivatives. nih.govresearchgate.net

Synthesis of Phthalazinone Derivatives Incorporating Isopropylbenzoyl Groups

The synthesis of phthalazinone derivatives often involves the cyclocondensation of a keto-acid with a hydrazine (B178648) derivative. For structures incorporating an isopropylbenzoyl group, a key precursor would be a 2-aroylbenzoic acid, such as 2-(4-isopropoxybenzoyl)benzoic acid.

The general and widely applied method for synthesizing phthalazinones is the reaction of o-ketobenzoic acids or their equivalents with hydrazine or its derivatives. google.com A common route involves the direct reaction between hydrazine derivatives and aromatic carbonyl compounds, acid anhydrides, or oxazines. bu.edu.eg

One specific pathway involves the reaction of 3,2-benzoxazin-4-one with hydrazine hydrate (B1144303). When this reaction is conducted in boiling pyridine, it typically yields the corresponding phthalazinone derivatives. bu.edu.eg However, changing the solvent to ethanol (B145695) can lead to the formation of a bis-phthalazinone byproduct. bu.edu.eg Another established method starts from N-aminophthalimides, which undergo ring cleavage followed by cyclization when reacted with an aromatic hydrocarbon under Friedel-Crafts conditions. bu.edu.eg

A patented process describes the production of 1-phthalazinone derivatives by reacting a suitable benzoic acid derivative with hydrazine or a derivative thereof. google.com For example, 4-chloro-2-dichloromethylbenzoic acid reacts with hydrazine hydrate in refluxing ethanol to produce 6-chloro-1-phthalazinone in a 63% yield. google.com This general principle can be applied to synthesize derivatives with an isopropylbenzoyl group, provided the appropriately substituted benzoic acid precursor is available.

The synthesis can be generalized as the reaction of a substituted o-benzoylbenzoic acid with hydrazine hydrate. The reaction proceeds via a condensation mechanism, where the hydrazine reacts with the ketone and carboxylic acid functionalities to form the heterocyclic phthalazinone ring. The choice of solvent and reaction conditions can influence the yield and purity of the final product. bu.edu.eg

General Methods for Pyridine Derivatives used as Intermediates

The pyridine ring is a fundamental motif in numerous pharmaceuticals and functional materials. organic-chemistry.orgacsgcipr.org Its synthesis has been a subject of extensive research, leading to a variety of methods for constructing the pyridine core. These methods can be broadly categorized into condensation reactions, cycloadditions, and transition-metal-catalyzed syntheses. baranlab.orgdntb.gov.ua

Condensation Reactions: The most traditional approaches rely on the condensation of carbonyl compounds. baranlab.org The Hantzsch pyridine synthesis, for instance, involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org Simpler variations include the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to achieve aromatization. baranlab.org Using hydroxylamine (B1172632) instead of ammonia can circumvent the need for a separate oxidation step. baranlab.org

Cycloaddition Reactions: Cycloaddition reactions provide another powerful route to pyridine rings. The inverse-electron-demand Diels-Alder reaction is a favored method, often utilizing heterocyclic azadienes which react with an alkene or alkyne. baranlab.org This is followed by either a retro-[4+2] reaction to extrude part of the resulting bicycle or scission of the bridge to form the pyridine ring. baranlab.org Another approach involves the treatment of isoxazoles with enamines in the presence of a Lewis acid like TiCl₄, which catalyzes a [4+2]-cycloaddition, followed by ring-opening and reduction to yield substituted pyridines. nsf.gov

Transition-Metal-Catalyzed Syntheses: Modern synthetic chemistry has seen the rise of transition-metal-catalyzed methods for building pyridine rings. Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are effective for creating C-C bonds and assembling the pyridine scaffold from simpler precursors. organic-chemistry.org For example, 2-aryl-substituted pyridines can be obtained in high yields through the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org Metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are also a highly efficient strategy for constructing polysubstituted pyridine rings. acsgcipr.org

Other Modern Methods: Recent strategies also include the direct, single-step conversion of N-vinyl or N-aryl amides into pyridine derivatives. This method involves activating the amide with an agent like trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile like an alkyne or enol ether, which triggers annulation to form the pyridine ring. organic-chemistry.org Additionally, multi-component reactions (MCRs) catalyzed by various agents, including nanoparticles, offer an efficient and often environmentally benign route to highly substituted pyridines. nih.gov

Influence of Catalysts (e.g., Pyridine) on Synthesis Efficiency

Catalysts play a critical role in the synthesis of heterocyclic compounds, often improving reaction rates, yields, and selectivity. In the context of synthesizing precursors for compounds like this compound and its analogs, both the choice of catalyst and its specific role are crucial for efficiency.

Pyridine as a Nucleophilic Catalyst: Pyridine itself is frequently employed as a catalyst, particularly in acylation reactions. chemtube3d.com The nitrogen atom in pyridine possesses a lone pair of electrons that is not delocalized around the aromatic ring, making it a competent nucleophile. chemtube3d.com In reactions such as the esterification of an alcohol with an acid chloride, pyridine can act as a nucleophilic catalyst. It reacts with the highly electrophilic acid chloride to form an acyl-pyridinium ion intermediate. reddit.com This intermediate is significantly more reactive towards the alcohol nucleophile than the original acid chloride, thereby accelerating the rate of acylation. reddit.com Pyridine also serves as a base to neutralize the HCl generated during the reaction. nih.gov

Comparative Efficiency of Pyridine as a Catalyst: The efficiency of pyridine as a catalyst has been compared to other bases, such as triethylamine (B128534). In the synthesis of 2-phenyl-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-one derivatives—a class of compounds related to phthalazinone precursors—from anthranilic acid and benzoyl chloride derivatives, the choice of catalyst significantly impacts the product yield. researchgate.net A study demonstrated that using 100% pyridine as the catalyst and solvent was more effective than using triethylamine or mixtures of the two. researchgate.net

The data below illustrates the superior performance of pyridine in this specific synthesis.

Table 1: Effect of Pyridine and Triethylamine Catalyst Ratio on the Synthesis of a Benzoxazinone Derivative. Data sourced from researchgate.net.

The results show that using pure pyridine as the catalyst provides a yield that is four times greater than when using pure triethylamine. researchgate.net This enhanced efficiency is attributed to pyridine's dual role as an effective nucleophilic catalyst and a suitable solvent for the reaction. researchgate.net The use of pyridine is also noted in the synthesis of phthalazinones, where it serves as the solvent for the reaction of 3,2-benzoxazin-4-one with hydrazine hydrate. bu.edu.eg

Ligand Chemistry and Coordination Applications of Pyridine Benzoyl Systems

Pyridine-Based Ligands in Transition Metal Chemistry

General Ligand Properties of Pyridine (B92270) Derivatives

Pyridine and its derivatives are fundamental N-heterocyclic compounds extensively used as ligands in transition metal chemistry. nih.gov Their coordination behavior is dictated by a combination of steric and electronic factors.

Electronic Properties: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a good Lewis base and enabling it to coordinate to metal centers. scirp.org With a pKa of 5.25 for its conjugate acid, pyridine is a moderately basic ligand. nih.gov It is generally classified as a weak π-acceptor ligand, capable of stabilizing metals in various oxidation states. nih.gov Substituents on the pyridine ring can significantly alter its electronic properties; electron-donating groups enhance the basicity and donor strength of the nitrogen atom, while electron-withdrawing groups have the opposite effect.

Steric Properties: Pyridine is a monodentate ligand, meaning it typically forms one bond with a metal center through its nitrogen atom. smolecule.com The steric hindrance around the nitrogen atom is relatively low, although substituents at the 2- and 6-positions (the ortho positions) can impede coordination. nih.gov This steric influence is a critical factor in the design of catalysts, affecting both their activity and selectivity.

The table below summarizes key properties of pyridine as a ligand.

| Property | Description | Citation |

| Type | Monodentate L-type ligand | nih.gov |

| Donor Atom | Nitrogen | scirp.org |

| Basicity (pKa) | 5.25 (for pyridinium (B92312) ion) | nih.gov |

| Bonding | Primarily a σ-donor; weak π-acceptor | nih.gov |

| Coordination | Forms complexes with most transition metals | scirp.org |

Chelating Capabilities and Coordination Modes

While simple pyridines act as monodentate ligands, the introduction of a donor-functionalized side arm at the 2-position, as seen in pyridine-benzoyl systems, creates a multidentate ligand capable of chelation. 2-Benzoylpyridine (B47108), the parent compound of 2-(4-isopropoxybenzoyl)pyridine, is a classic example of a bidentate ligand. mdpi.com

Coordination Modes of 2-Benzoylpyridine:

Bidentate (N,O-chelation): 2-Benzoylpyridine can coordinate to a metal center through both the pyridine nitrogen atom and the carbonyl oxygen atom, forming a stable five-membered chelate ring. This is the most common coordination mode and makes it a valuable component in the design of coordination complexes. mdpi.com

Monodentate (N-coordination): Under certain conditions, such as significant steric hindrance or a metal ion with a strong preference for nitrogen donors, 2-benzoylpyridine may coordinate only through the pyridine nitrogen, leaving the carbonyl oxygen uncoordinated. mdpi.com

This chelating ability can be further expanded by modifying the benzoyl moiety. For instance, derivatives like 2-benzoylpyridine thiosemicarbazones can act as tridentate NNS ligands, coordinating through the pyridine nitrogen, the imine nitrogen, and the thiolate sulfur atom. frontiersin.org This versatility allows for the synthesis of complexes with varied geometries and electronic structures.

Complexation with Diverse Metal Ions

The versatile chelating nature of pyridine-benzoyl systems enables them to form stable complexes with a wide array of transition metal ions. The synthesis and characterization of these complexes are crucial for understanding their structure, bonding, and potential applications.

Synthesis and Characterization of Metal Complexes

Metal complexes of pyridine-benzoyl ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For example, the reaction of a Schiff base derived from 2-benzoylpyridine with metal salts of V(IV), Co(II), and Cu(II) resulted in the formation of binuclear metal complexes. scirp.org Similarly, hydrazone derivatives of 2-benzoylpyridine have been used to synthesize complexes with Zn, Ni, Cu, Co, and Mn. mdpi.com

A key example is the synthesis of trinuclear ruthenium complexes. The reaction of Ru₃(CO)₁₂ with pyridine-alcohol ligands affords complexes like [6-bromopyCHRO]₂Ru₃(CO)₈, which have been fully characterized. nih.govmdpi.com Ruthenium carboxylate complexes, another important class, can be prepared from precursors like RuCl₂(PPh₃)₃ by exchanging the chloride ligands with carboxylates. scichemj.org

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques, as detailed in the table below.

| Technique | Information Obtained | Examples | Citation |

| Infrared (IR) Spectroscopy | Identifies coordination-induced shifts in vibrational frequencies (e.g., C=O, C=N). Confirms M-O and M-N bond formation. | A shift in the C=N stretching vibration upon complexation. | mdpi.com |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the ligand's structure and detects changes in the chemical environment upon coordination. | Confirmation of the structure of 2-benzoylpyridine 4-allylthiosemicarbazone. | frontiersin.org |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, indicating coordination geometry. | Characterization of V(IV), Co(II), and Cu(II) complexes. | scirp.org |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. | Confirmed the structure of trinuclear ruthenium complexes and various 3d metal complexes. | nih.govfrontiersin.org |

| Elemental Analysis | Confirms the empirical formula and stoichiometry of the synthesized complex. | Used to confirm the composition of Ru₃(CO)₈ complexes. | nih.govmdpi.com |

| Molar Conductivity | Determines the electrolytic nature of the complexes in solution. | Measured for metal(II) complexes of benzoyl hydrazide derivatives. | mdpi.com |

Complexes with various metals have been reported. For instance, Pd(II) readily forms square-planar complexes with pyridine ligands. nih.gov Ag(I), having a d¹⁰ configuration, typically forms complexes with coordination numbers of two or four, leading to linear or tetrahedral/square planar geometries, respectively. smolecule.com

Stereochemical Aspects of Ligand-Metal Interactions

The interaction between pyridine-based ligands and metal ions involves significant stereochemical considerations that influence the structure and reactivity of the resulting complex.

One key aspect is the introduction of chirality. Chiral pyridine-derived ligands are instrumental in asymmetric catalysis, where the ligand's stereochemistry directs the formation of one enantiomer of the product over the other. nih.gov The design of such ligands often involves creating a rigid and tunable framework, sometimes referred to as a chiral pyridine unit (CPU), which can be incorporated into chelating structures like bipyridines. researchgate.net These chiral ligands can induce stereospecificity at the metal center, which is then transferred to the substrate during the catalytic cycle. rsc.org For example, chiral pyridine–aminophosphine ligands have been synthesized and successfully used in iridium-catalyzed asymmetric hydrogenation. rsc.org

Even with achiral ligands, stereoisomerism is prevalent. The coordination of 2-benzoylpyridine 4-allylthiosemicarbazone to a Cu(II) ion induces a configurational isomerization of the ligand from the E- to the Z-isomer, which facilitates stable tridentate chelation. frontiersin.org This change in the ligand's conformation upon binding is a fundamental stereochemical aspect of the ligand-metal interaction. In the resulting dimeric copper complex, the metal center adopts a distorted square-pyramidal geometry, a direct consequence of the steric and electronic demands of the coordinated ligand. frontiersin.org

Catalytic Applications of Metal-Ligand Complexes

The metal complexes formed with pyridine-benzoyl systems and related pyridine-based ligands are effective catalysts for a variety of organic transformations. The ligand plays a crucial role in stabilizing the metal center, tuning its reactivity, and in some cases, providing selectivity.

Oxidation Reactions: Ruthenium complexes containing pyridine-alkoxide ligands have proven to be highly active catalysts for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. nih.govmdpi.comsemanticscholar.org For example, trinuclear ruthenium carbonyl complexes can catalyze alcohol oxidation at room temperature using tert-butyl hydroperoxide as the oxidant. nih.gov Similarly, a trinuclear Zn(II) complex with 6-phenylpyridine-2-carboxylic acid showed good catalytic activity for the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde. acs.org

Hydrogenation and Transfer Hydrogenation: Iridium complexes featuring chiral pyridine-aminophosphine ligands have been successfully applied to the asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines, achieving excellent enantioselectivity. rsc.org This demonstrates the power of tailored chiral ligands in creating highly selective catalysts.

Cross-Coupling and C-H Functionalization: Palladium complexes with pyridine ligands are efficient pre-catalysts for Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov Furthermore, complexes of rhodium, iridium, and other transition metals are known to catalyze the functionalization of C-H bonds, a process of high importance in synthetic chemistry. rsc.org

Biological and Medicinal Applications: Beyond traditional catalysis, metal complexes of pyridine-benzoyl derivatives, particularly thiosemicarbazones, have shown significant potential as therapeutic agents. nih.gov Their mode of action often involves catalytic processes within biological systems, such as the disruption of cellular iron metabolism, which leads to antiproliferative activity against cancer cells. mdpi.com The coordination of the metal is essential for this biological activity. frontiersin.org

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

No studies were found that investigate or report the use of this compound as a supporting ligand in any form of cross-coupling catalysis, including the Suzuki-Miyaura or Heck reactions.

Application in Alkene Epoxidation

There is no available research describing the synthesis of metal complexes with this compound and their subsequent application as catalysts for the epoxidation of alkenes.

Dinuclear Metal Complexes in Catalysis

No publications were identified that describe the formation of dinuclear metal complexes using this compound as a ligand for catalytic purposes.

Supramolecular Architectures Incorporating Isopropoxybenzoyl Pyridine Units

Principles of Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates driven by non-covalent interactions. mdpi.com This process is foundational to many biological systems and is harnessed in materials science to create novel functional materials from the bottom up. doi.org The resulting architectures are dictated by the geometry and chemical information encoded within the constituent molecules. In systems involving pyridine (B92270) derivatives, the assembly is governed by a variety of weak, reversible interactions that collectively provide stability to the final structure. nih.gov

The formation and stability of supramolecular structures are dependent on a delicate balance of several types of non-covalent interactions. numberanalytics.com These forces, while individually weak, act cooperatively to direct the assembly of molecules into highly ordered states. rsc.org Key interactions include hydrogen bonding, aurophilic interactions, and arene-perfluoroarene interactions.

Aurophilic Interactions: These are attractive, non-covalent interactions that occur between two or more gold(I) ions. In dinuclear gold(I) complexes featuring bridging ligands like 2,2'-bipyridine, the geometry of the ligand can force the gold centers into close proximity, inducing intramolecular aurophilic interactions with Au(I)⋯Au(I) contact distances ranging from approximately 3.1 to 3.4 Å. rsc.org These interactions are significant enough to influence the photophysical properties of the resulting supramolecular complexes. rsc.org

Hydrogen Bonding: Hydrogen bonds are crucial directional interactions that play a significant role in determining the structure of supramolecular assemblies. nih.gov In pyridine-containing structures, hydrogen bonds can form between pyridine nitrogen atoms and suitable hydrogen-bond donors. nih.gov The presence and pattern of hydrogen bonding can have a profound influence on the geometries of stacked pyridine molecules in crystals, affecting parameters like the perpendicular distance between rings. nih.gov These interactions, often in concert with others like C-H···π bonds, can guide the formation of complex sheets and chains of rings. nih.gov

Arene-Perfluoroarene Interactions: These are non-covalent stacking interactions between electron-rich aromatic rings (arenes) and electron-poor perfluorinated aromatic rings (perfluoroarenes). acs.orgnih.gov This interaction is a powerful tool in crystal engineering for constructing ordered solid-state architectures. rsc.orgworktribe.com The assembly often results in infinite stacks of alternating arene and perfluoroarene molecules. rsc.org The strength of this interaction can be enhanced by increasing the polarity of the solvent and extending the size of the π-systems involved. nih.gov Research has shown that mixing pyridine-containing macrocycles with their perfluorinated analogues can lead to the formation of highly crystalline nanotubes reinforced by these interactions. rsc.org

| Interaction Type | Description | Typical Energy (kJ/mol) | Example System |

| Aurophilic Interaction | A closed-shell attractive interaction between gold(I) centers. | 29-46 | Dinuclear gold(I) complexes with bridging bipyridine ligands. rsc.org |

| Hydrogen Bonding | A directional interaction between a hydrogen atom and an electronegative atom like N or O. | 4-120 | Pyrazolo[3,4-b]pyridine derivatives forming chains and sheets. nih.gov |

| Arene-Perfluoroarene | A stacking interaction between an electron-rich and an electron-poor aromatic ring. | 5-20 | Co-crystals of octafluoronaphthalene (B166452) and polyaromatic hydrocarbons. rsc.org |

Design and Synthesis of Supramolecular Building Blocks

The rational design of molecular building blocks is paramount to controlling the outcome of supramolecular self-assembly. By strategically combining different functional moieties, chemists can create molecules pre-programmed to assemble into desired architectures. The integration of pyridine units into various molecular scaffolds, such as hydrazones, cholesterol derivatives, and calixarenes, has proven to be a highly effective strategy for creating functional supramolecular systems.

While specific research on N-(4-isopropoxybenzoyl) hydrazones in self-assembly is not extensively documented, the broader class of benzoyl hydrazones is well-established in supramolecular chemistry. These compounds are known for their ability to act as ligands for metal ions and for their hydrogen bonding capabilities, making them effective building blocks. For instance, triazole-based compounds, which share structural similarities in their ability to form directed interactions, are stabilized in the solid state by a cooperative network of weak hydrogen bonds and other non-covalent contacts, leading to complex supramolecular assemblies. nih.govnih.gov A hypothetical N-(4-isopropoxybenzoyl) hydrazone could similarly utilize its N-H and C=O groups for hydrogen bonding while the pyridine and benzoyl rings engage in π-stacking, directing the formation of ordered structures.

Cholesterol and its derivatives are powerful gelators of organic solvents due to their rigid, multi-ring structure that promotes anisotropic growth into fibrous networks. researchgate.net When a pyridine unit is incorporated into a cholesterol backbone, the resulting hybrid molecule combines the gel-forming tendency of the steroid with the recognition and responsive properties of the pyridine. These pyridine-cholesterol gelators can form organogels where the fibrous matrix is held together by non-covalent interactions like hydrogen bonding and van der Waals forces. The pyridine moiety can act as a binding site, allowing the gel's stability to be influenced by external stimuli such as the addition of metal ions like Ag(I). researchgate.net

Calixarenes are macrocyclic molecules with a "basket-like" shape that makes them excellent hosts for smaller guest molecules. nih.govacs.org Their properties can be readily tuned by chemical modification of their upper or lower rims. rsc.org Integrating pyridine units into the calixarene (B151959) framework creates sophisticated building blocks for larger, more complex structures. iupac.org Pyridinium-functionalized calixarenes, for example, can exhibit chromogenic properties, changing color in response to binding cations due to an intramolecular charge-transfer transition from the calixarene's phenoxide groups to the pyridinium (B92312) moiety. acs.org The defined structure of the calixarene scaffold combined with the directional binding capabilities of the appended pyridine units allows for the construction of multi-component assemblies and dimeric capsules held together by a combination of coordination and hydrophobic interactions. iupac.org

Formation of Higher-Order Supramolecular Structures

The self-assembly of carefully designed molecular building blocks can lead to the formation of discrete, higher-order structures with complex geometries and internal cavities. Coordination-driven self-assembly, which combines metal ions with organic ligands, is a particularly powerful strategy for constructing these architectures. The predictable coordination geometry of metal centers and the specific angles of the ligands allow for the programmed formation of shapes like prisms, squares, and cages. nih.gov

For example, unsymmetrical bis(4-pyridyl)acetylene ligands can be combined with 90° Pt(II) metal acceptors to spontaneously form isomeric supramolecular squares. nih.gov Similarly, pentatopic terpyridine ligands have been designed to assemble with cadmium ions into giant, discrete 3D hexagonal prisms. nih.gov These prisms can further organize through hierarchical self-assembly into even larger one-dimensional nanostructures. nih.gov The synthesis of macrocycles containing bis(1,2,3-triazolyl)pyridine (btp) motifs has also been shown to yield nanotube structures in the solid state. rsc.org The formation of these elaborate structures highlights how the geometric and chemical information encoded in pyridine-containing building blocks can be translated into complex, functional supramolecular systems.

Metal-Directed Formation of Molecular Helices, Cages, and Grids

The principle of metal-directed self-assembly is a powerful strategy for constructing discrete and well-defined three-dimensional supramolecular structures such as helices, cages, and grids. This approach relies on the precise coordination geometry of metal ions and the specific binding motifs of organic ligands. Pyridyl-containing ligands are particularly favored for their ability to form stable complexes with transition metals.

While extensive research has been conducted on the formation of these architectures using various pyridine derivatives, specific studies detailing the use of 2-(4-Isopropoxybenzoyl)pyridine as a primary ligand for the construction of molecular helices, cages, or grids are not prominently documented in publicly available scientific literature. The general methodology involves the reaction of a ditopic or polytopic pyridyl ligand with a suitable metal salt, leading to the spontaneous formation of a thermodynamically stable, discrete supramolecular assembly. For instance, palladium(II) and platinum(II) complexes are often employed due to their square-planar coordination geometry, which can direct the formation of molecular squares and cages. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov The isopropoxybenzoyl substituent on the pyridine ring of this compound could, in principle, influence the solubility, electronic properties, and steric hindrance of the resulting assemblies, making it a potentially interesting candidate for future studies in this area.

Two-Dimensional Assemblies (e.g., for peptide ligands)

The self-assembly of molecules on surfaces to form ordered two-dimensional (2D) structures is a key area of nanoscience and materials chemistry. These assemblies can be formed through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and metal-ligand coordination. Such 2D architectures have potential applications in catalysis, sensing, and as templates for the growth of other materials.

The functionalization of surfaces with organic molecules can also be used to direct the assembly of other species, such as peptides. The specific interactions between the surface-bound molecules and the peptide ligands can lead to the formation of highly ordered 2D arrays. Although the concept of using functionalized surfaces for peptide assembly is established capes.gov.brmdpi.com, there is currently no specific research available that describes the use of This compound for creating 2D assemblies for peptide ligands. The pyridyl and benzoyl groups of the molecule could potentially offer sites for hydrogen bonding and aromatic interactions, which are crucial for directing the assembly of peptides.

Vesicular and Nanoparticle Architectures

Vesicles and nanoparticles are self-assembled structures that have garnered significant attention for their applications in drug delivery, diagnostics, and materials science. These architectures are typically formed from amphiphilic molecules that possess both hydrophilic and hydrophobic segments. In aqueous environments, these molecules can spontaneously assemble into spherical structures, encapsulating a portion of the solvent.

The formation of vesicles and nanoparticles from pyridine-containing amphiphiles has been explored. However, a review of the current scientific literature does not yield specific examples or detailed studies on the formation of vesicular or nanoparticle architectures derived directly from This compound . In principle, derivatives of this compound could be designed to have amphiphilic character, potentially enabling them to form such self-assembled structures in solution. The isopropoxy group provides a degree of hydrophobicity, which could be balanced by modification with a hydrophilic moiety to induce amphiphilicity. General principles of vesicle and nanoparticle formation are well-understood, but their specific application to this compound awaits investigation. nih.govnih.govmpg.de

Modulation and Control of Supramolecular Chirality and Properties

Chirality is a fundamental property in chemistry and biology, and the ability to control chirality at the supramolecular level is a significant goal in materials science. Supramolecular chirality can arise from the assembly of chiral building blocks or from the chiral arrangement of achiral components. This chirality can influence the optical, electronic, and biological properties of the resulting assembly.

Advanced Spectroscopic and Computational Analysis in the Study of 2 4 Isopropoxybenzoyl Pyridine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms. For 2-(4-Isopropoxybenzoyl)pyridine and its analogues, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced NMR techniques, are indispensable tools.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is a powerful method for determining the arrangement of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a unique fingerprint for different proton types. In this compound, the aromatic protons of the pyridine (B92270) and benzoyl rings, as well as the protons of the isopropoxy group, exhibit characteristic chemical shifts.

For instance, in the analogous compound 2-benzoylpyridine (B47108), the protons on the pyridine ring are typically observed at distinct chemical shifts due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group. chemicalbook.com The proton at position 6 of the pyridine ring is often the most deshielded, appearing at the lowest field. The protons on the benzoyl ring also show a characteristic splitting pattern, influenced by their position relative to the carbonyl group.

The isopropoxy group in this compound introduces a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃), a classic isopropyl splitting pattern. The chemical shifts of these protons are influenced by the neighboring oxygen atom. For example, in similar structures, a methoxy (B1213986) group's protons appear around 3.88 ppm. rsc.org

The analysis of coupling constants between adjacent protons provides further structural information, revealing connectivity within the molecule. For example, the ortho, meta, and para couplings in the aromatic rings help to unambiguously assign the signals to specific protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | 7.50 - 7.70 | ddd |

| Pyridine H-4 | 7.80 - 8.00 | td |

| Pyridine H-5 | 7.30 - 7.50 | ddd |

| Pyridine H-6 | 8.60 - 8.80 | ddd |

| Benzoyl H-2', H-6' | 7.80 - 8.00 | d |

| Benzoyl H-3', H-5' | 6.90 - 7.10 | d |

| Isopropoxy -CH | 4.60 - 4.80 | septet |

| Isopropoxy -CH₃ | 1.30 - 1.50 | d |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the benzoyl group is typically found at a low field (downfield), often in the range of 190-210 ppm. pdx.edu The carbon atoms of the aromatic rings appear in the region of 120-160 ppm. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. chemicalbook.com The carbons of the isopropoxy group will appear at higher fields (upfield), with the methine carbon appearing at a lower field than the methyl carbons.

For example, in unsubstituted pyridine, the chemical shifts are approximately 150 ppm (C2, C6), 124 ppm (C3, C5), and 136 ppm (C4). chemicalbook.com In 2-benzoylpyridine, the presence of the benzoyl group further influences these shifts. chemicalbook.com The substitution with an isopropoxy group on the benzoyl ring will also cause predictable shifts in the carbon signals of that ring due to its electron-donating nature.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 190 - 195 |

| Pyridine C-2 | 153 - 156 |

| Pyridine C-3 | 121 - 124 |

| Pyridine C-4 | 136 - 138 |

| Pyridine C-5 | 125 - 128 |

| Pyridine C-6 | 148 - 151 |

| Benzoyl C-1' | 129 - 132 |

| Benzoyl C-2', C-6' | 130 - 133 |

| Benzoyl C-3', C-5' | 115 - 118 |

| Benzoyl C-4' | 162 - 165 |

| Isopropoxy -CH | 70 - 73 |

| Isopropoxy -CH₃ | 21 - 24 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Spectroscopy for Structural Dynamics and Intermolecular Interactions

Beyond one-dimensional ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques are employed to study the structural dynamics and intermolecular interactions of this compound and its analogues. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing through-bond and through-space correlations between nuclei. ipb.ptresearchgate.net

For instance, COSY spectra reveal proton-proton coupling networks, confirming the connectivity of the aromatic and aliphatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. HMBC spectra, on the other hand, show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, especially in complex molecules.

Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is critical for determining the preferred conformation of the molecule in solution. diva-portal.org Studies on related systems have shown that the orientation of the benzoyl group relative to the pyridine ring can be investigated using these methods. Additionally, NMR can be used to study intermolecular interactions, such as hydrogen bonding or π-π stacking, by observing changes in chemical shifts upon varying concentration or solvent.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing complementary information to NMR spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands. A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the benzoyl ketone. nih.gov The C-O-C stretching vibrations of the isopropoxy ether linkage would appear in the region of 1250-1000 cm⁻¹. gavinpublishers.com

The aromatic C-H stretching vibrations of the pyridine and benzoyl rings are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, appear in the 900-650 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650 - 1700 |

| C-O-C (Ether) | Stretching | 1250 - 1000 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C/C=N | Stretching | 1600 - 1400 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

Raman Spectroscopy for Molecular Vibrations and Structure-Property Relationships

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. While the selection rules for Raman and IR spectroscopy are different, they often provide complementary information. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric breathing modes of the pyridine and benzene (B151609) rings would be expected to produce strong signals. researchgate.netxmu.edu.cn The C=O stretching vibration is also Raman active. By analyzing the Raman shifts and intensities, detailed information about the molecular structure and symmetry can be obtained.

Furthermore, Raman spectroscopy can be a powerful tool for studying structure-property relationships. For example, changes in the Raman spectrum upon binding to a surface or another molecule can provide insights into the nature of the interaction. nih.gov Surface-enhanced Raman spectroscopy (SERS) can be used to dramatically enhance the Raman signal, allowing for the study of molecules at very low concentrations. nih.gov

Interactive Data Table: Key Raman Shifts for this compound and Analogues

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Ring Breathing (Pyridine) | ~1000 - 1030 |

| Ring Breathing (Benzene) | ~990 - 1010 |

| C=O Stretch | ~1650 - 1680 |

| C-H Stretch (Aromatic) | ~3050 - 3100 |

| C-H Stretch (Aliphatic) | ~2850 - 2980 |

Advanced IR Spectroscopy Techniques (e.g., Optical Photothermal Infrared (O-PTIR), Atomic Force Microscopy-based Infrared (AFM-IR)) for High-Resolution Chemical Imaging

Conventional infrared (IR) spectroscopy is a powerful tool for identifying chemical bonds, but its spatial resolution is limited by the diffraction of light to several micrometers. bruker.comresearchgate.net To overcome this limitation, advanced techniques like Optical Photothermal Infrared (O-PTIR) and Atomic Force Microscopy-based Infrared (AFM-IR) spectroscopy have emerged, enabling chemical imaging at the nanoscale. bruker.comnih.gov

Atomic Force Microscopy-based Infrared (AFM-IR) combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. bruker.comresearchgate.net The fundamental principle involves irradiating a sample with a pulsed, tunable IR laser. researchgate.net When the laser wavelength matches a vibrational mode of the sample, the absorbed energy is converted into heat, causing rapid thermal expansion. researchgate.net An AFM tip in contact with the sample detects this expansion as a mechanical oscillation. researchgate.net The amplitude of this oscillation is directly proportional to the sample's IR absorption. researchgate.net By scanning the tip across the sample at a fixed wavenumber, a high-resolution chemical image can be generated. Conversely, by keeping the tip at a single point and scanning the laser's wavelength, a nanoscale IR spectrum is obtained. researchgate.net This technique has proven invaluable for mapping the chemical composition of polymer blends, multilayer films, and biological samples with a resolution down to 10 nm. nih.govresearchgate.net

Optical Photothermal Infrared (O-PTIR) spectroscopy also circumvents the diffraction limit but does so through a non-contact method. nih.gov In O-PTIR, a pulsed tunable IR laser heats the sample, and a second, visible laser probes the resulting photothermal effects, such as changes in refractive index or surface expansion. nih.govphotothermal.com This allows for the acquisition of IR spectra with submicron spatial resolution, free from the scattering artifacts that can affect traditional IR microscopy. photothermal.comphotothermal.com A significant advantage of O-PTIR is the ability to simultaneously acquire Raman spectra, providing complementary vibrational information from the same spot on the sample. nih.govphotothermal.com This dual-mode acquisition enhances the reliability of material identification. researchgate.netphotothermal.com

For this compound, these high-resolution techniques could be applied to study the spatial distribution of the compound in complex matrices, such as in pharmaceutical formulations or on catalytic surfaces. For instance, AFM-IR could map the distribution of the characteristic carbonyl (C=O) and ether (C-O-C) functional groups of the molecule with nanoscale precision. Similarly, O-PTIR could provide rapid, label-free chemical imaging of the compound alongside other components in a mixture.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information about its conjugated system and potential for luminescence.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to an excited state. In conjugated systems, such as the one present in this compound, π → π* and n → π* transitions are typically observed.

The structure of this compound contains a pyridine ring and a substituted benzoyl group, which together form an extended π-electron system. nih.gov The pyridine ring itself is known to exhibit a distinct absorption band; for example, poly(4-vinylpyridine) shows an absorption maximum around 260 nm attributed to the aromatic pyridine ring. researchgate.net The conjugation between the benzoyl carbonyl group and the phenyl ring, as well as the electronic influence of the isopropoxy substituent, would be expected to shift the absorption maxima. The lone pair of electrons on the carbonyl oxygen can participate in n → π* transitions, which are typically weaker and occur at longer wavelengths than the intense π → π* transitions of the aromatic system.

Fluorescence spectroscopy is a highly sensitive technique used to study the luminescent properties of molecules. After a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. This emitted light is known as fluorescence.

The potential for fluorescence in this compound is linked to its electronic structure. Many aromatic ketones are fluorescent, and the efficiency of this process, known as the fluorescence quantum yield, is highly dependent on the molecular structure and its environment. nih.gov The presence of the extended conjugated system and heteroatoms (nitrogen and oxygen) suggests that intramolecular charge transfer (ICT) states could play a role in its photophysical properties. researchgate.net In similar systems, emission peaks have been attributed to both locally excited (π*→π) transitions and ICT states. researchgate.net The nature of the solvent can also significantly influence the fluorescence spectrum by stabilizing or destabilizing the ground and excited states. A detailed study of the fluorescence properties would involve measuring excitation and emission spectra, quantum yields, and fluorescence lifetimes to fully characterize the luminescent behavior of this compound. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.net It calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov

The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set. nih.govnih.gov Studies on analogous compounds like styrylpyridines have shown that functionals like B3LYP can provide reliable predictions of maximum absorption wavelengths (λmax), with small errors compared to experimental values. nih.gov For complex systems, range-separated hybrid functionals such as CAM-B3LYP or ωB97X-D are often employed to better describe charge-transfer excitations. nih.govmdpi.com

A TD-DFT calculation for this compound would begin with the optimization of its ground-state geometry. Subsequent TD-DFT calculations would yield the excitation energies and oscillator strengths for the lowest electronic transitions. These results can be used to simulate the UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π*. researchgate.net Furthermore, analysis of the molecular orbitals involved in these transitions can provide a detailed picture of the charge redistribution upon excitation. researchgate.net

Table 1: Comparison of TD-DFT Functionals for UV-Vis Spectra Prediction

| Functional | Type | Strengths | Common Applications |

|---|---|---|---|

| B3LYP | Hybrid GGA | Good balance of accuracy and computational cost for general use. | Predicting λmax in various organic compounds. nih.gov |

| PBE0 | Hybrid GGA | Often provides good results for excitation energies. | Calculating UV-Vis spectra of coordination complexes and organic dyes. mdpi.com |

| CAM-B3LYP | Range-separated Hybrid | Improved description of long-range and charge-transfer excitations. | Systems with potential charge-transfer states, large conjugated molecules. nih.gov |

| ωB97X-D | Range-separated Hybrid with Dispersion | Includes empirical dispersion corrections, good for non-covalent interactions. | Large systems where dispersion is important, accurate thermochemistry. mdpi.com |

| M06-2X | Hybrid Meta-GGA | Broad applicability, good for main-group thermochemistry and non-covalent interactions. | Predicting absorption spectra of organic salts in solution. mdpi.com |

This table is for illustrative purposes and the performance of functionals can be system-dependent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

While standard mass spectrometry provides the nominal mass of a molecule (the integer mass of the most abundant isotopes), High-Resolution Mass Spectrometry (HRMS) can measure m/z values to several decimal places. libretexts.org This high accuracy is crucial for unambiguously determining the molecular formula of an unknown compound.

The exact mass of an atom is not an integer value (except for carbon-12, which is defined as 12.0000 Da). libretexts.org For example, the exact mass of ¹H is 1.0078 Da, ¹⁶O is 15.9949 Da, and ¹⁴N is 14.0031 Da. libretexts.org Consequently, molecules with the same nominal mass but different elemental compositions will have slightly different exact masses. For example, CO (nominal mass 28) has an exact mass of 27.9949 Da, while N₂ (nominal mass 28) has an exact mass of 28.0062 Da. A high-resolution mass spectrometer can easily distinguish between these two ions. libretexts.org

For this compound (C₁₅H₁₅NO₂), the theoretical exact mass can be calculated with high precision. An experimental measurement of the molecular ion's m/z using an HRMS instrument (such as an Orbitrap or a Time-of-Flight (TOF) analyzer) that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov This confirmation is a critical step in the structural elucidation of newly synthesized compounds.

Table 2: Exact vs. Nominal Mass for Molecular Formula Confirmation

| Molecular Formula | Nominal Mass | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₅H₁₅NO₂ | 241 | 241.11028 |

| C₁₄H₁₃N₃O | 241 | 241.10586 |

Note: The calculated exact masses are based on the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O. This table demonstrates how HRMS can differentiate between formulas with the same integer mass.

Fragmentation Pattern Analysis for Structural Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which is crucial for determining the molecular weight and structure of a compound. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The pattern of these fragments is unique to the compound's structure.

For benzoylpyridine analogues, fragmentation often occurs at the bond between the carbonyl group and the pyridine ring, or at the bond between the carbonyl group and the phenyl ring. The stability of the resulting fragments plays a significant role in the observed fragmentation pattern. More stable ions will be more abundant and thus produce taller peaks in the mass spectrum. chemguide.co.uk

In the case of this compound, the molecular ion would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the isopropoxy group, resulting in a prominent peak.

Fission at the carbonyl bridge, leading to the formation of a pyridyl cation and a substituted benzoyl radical, or a substituted benzoyl cation and a pyridyl radical. The relative intensities of these peaks would depend on the stability of the respective carbocations.

For the parent compound, 2-benzoylpyridine, the mass spectrum shows a molecular ion peak at m/z 183. nih.gov The most abundant fragment ion (base peak) is observed at m/z 155, corresponding to the loss of a CO molecule. nih.gov Other significant peaks are seen at m/z 105, representing the benzoyl cation, and m/z 78 for the pyridyl cation. nih.gov

The analysis of substituted benzoylpyridines reveals that the nature and position of the substituent on the phenyl ring can significantly influence the fragmentation pathways. researchgate.net Electron-donating groups, such as the isopropoxy group, can stabilize the benzoyl cation, potentially making its corresponding peak more intense. The fragmentation of the isopropoxy group itself would likely proceed through the loss of a propyl radical or propene, leading to characteristic peaks in the lower mass range.

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [C₅H₄N]⁺ | Pyridyl cation | Indicates the presence of the pyridine ring. |

| [C₆H₅CO]⁺ | Benzoyl cation | Indicates the presence of the benzoyl group. |

| [M - R]⁺ | Loss of a substituent from the phenyl ring | Helps to identify the nature of the substituent. |

| [M - CO]⁺ | Loss of carbon monoxide | A common fragmentation for ketones. |

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements in Å and degrees. |

| Dihedral Angle (Pyridine-Phenyl) | The twist angle between the two aromatic rings. |

| C=O Bond Length | Typically around 1.22 Å. |

| C-O (isopropoxy) Bond Lengths | Characteristic lengths for ether linkages. |

The way molecules arrange themselves in a crystal lattice is determined by intermolecular interactions. exlibrisgroup.com For this compound, these interactions are expected to be primarily weak van der Waals forces. However, the presence of the nitrogen atom in the pyridine ring and the oxygen atoms of the carbonyl and isopropoxy groups allows for the formation of weak C-H···N and C-H···O hydrogen bonds. tandfonline.commdpi.com Furthermore, π-π stacking interactions between the aromatic pyridine and phenyl rings of adjacent molecules can play a significant role in stabilizing the crystal structure. tandfonline.com The study of related crystal structures, such as those of thiazolo-pyridine dicarboxylic acid derivatives, has shown the importance of hydrogen bonds and π-π stacking in forming layered supramolecular architectures. nih.gov The specific nature and geometry of these interactions in this compound would be elucidated by a detailed analysis of its crystal packing.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the electronic properties and reactivity of molecules. nih.govniscair.res.in

Computational methods can be used to calculate the most stable three-dimensional structure (conformation) of a molecule by finding the geometry with the lowest energy. epstem.net For this compound, this would involve determining the preferred rotational arrangement of the pyridine and phenyl rings around the carbonyl bridge. The calculations would likely explore different conformers, such as those where the rings are coplanar versus those where they are twisted, to identify the global energy minimum. The results of these calculations can then be compared with the experimental solid-state structure obtained from X-ray diffraction to understand the influence of crystal packing forces on the molecular conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's chemical reactivity and electronic excitability. nih.gov

For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. It is anticipated that the HOMO would be primarily located on the electron-rich isopropoxy-substituted phenyl ring, while the LUMO would be concentrated on the electron-deficient pyridine ring and the carbonyl group. researchgate.net The calculated HOMO-LUMO gap would provide a theoretical estimate of the energy required for an electronic transition, which can be correlated with the molecule's UV-Visible absorption spectrum. A smaller band gap generally implies higher reactivity. nih.gov

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | e.g., -6.5 eV | Relates to the ionization potential. |

| LUMO Energy | e.g., -1.8 eV | Relates to the electron affinity. |

| HOMO-LUMO Band Gap | e.g., 4.7 eV | Indicates chemical reactivity and electronic transition energy. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.deresearchgate.net This approach is instrumental in quantifying the stabilizing effects of electron delocalization, which are crucial for understanding intermolecular interactions and charge transfer processes. researchgate.netaimspress.comresearchgate.net

The core principle of NBO analysis lies in examining the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which provides a quantitative measure of the stabilization energy (E(2)) associated with each interaction. uni-muenchen.deresearchgate.net A higher E(2) value indicates a more significant charge transfer from the donor to the acceptor orbital, signifying a stronger interaction. researchgate.net

A representative, though hypothetical, NBO analysis for a molecule like this compound would involve identifying the key donor and acceptor orbitals and their corresponding stabilization energies.

Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Nature of Interaction |

| LP (O) of Isopropoxy | π* (C=C) of Benzoyl Ring | High | Intramolecular Charge Transfer |

| LP (N) of Pyridine | σ* (C-C) adjacent to N | Moderate | Hyperconjugation |

| π (C=C) of Pyridine Ring | π* (C=O) of Carbonyl | Moderate | π-conjugation |

| π (C=C) of Benzoyl Ring | π* (C=C) of Pyridine Ring | Low | Inter-ring conjugation |

Note: This table is illustrative and based on general principles of NBO analysis applied to the structure of this compound. Actual values would require specific computational studies.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction